3-Aminopropylphosphinic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Aminopropylphosphinic acid hydrochloride is a compound used in scientific research, particularly as an agonist at the GABA B receptor . It belongs to a class of phosphinic acid GABA B agonists, which also includes compounds like SKF-97,541 . The compound has a binding affinity to the GABA B receptor, making it significant in neuropharmacological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aminopropylphosphinic acid hydrochloride typically involves the reaction of 3-aminopropylphosphonic acid with hydrochloric acid. The reaction conditions often include controlled temperatures and specific pH levels to ensure the formation of the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with additional steps for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
3-Aminopropylphosphinic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphinic acid derivatives.
Reduction: Reduction reactions can convert it back to its primary amine form.
Substitution: It can undergo substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions .
Major Products Formed
The major products formed from these reactions include phosphinic acid derivatives, reduced amine forms, and substituted phosphinic acids .
Scientific Research Applications
3-Aminopropylphosphinic acid hydrochloride has several scientific research applications:
Mechanism of Action
The compound exerts its effects by binding to the GABA B receptor, a type of G-protein-coupled receptor. This binding activates the receptor, leading to various downstream effects, including the modulation of neurotransmitter release and neuronal excitability . The molecular targets involved include the GABA B receptor and associated signaling pathways .
Comparison with Similar Compounds
Similar Compounds
SKF-97,541: Another phosphinic acid GABA B agonist with similar binding properties.
Baclofen: A well-known GABA B receptor agonist used clinically.
Phosphinic Acid Derivatives: Various derivatives with similar structures and functions.
Uniqueness
Its structure allows for specific interactions with the receptor, making it a valuable tool in scientific research .
Properties
Molecular Formula |
C3H10ClNO2P+ |
---|---|
Molecular Weight |
158.54 g/mol |
IUPAC Name |
3-aminopropyl-hydroxy-oxophosphanium;hydrochloride |
InChI |
InChI=1S/C3H8NO2P.ClH/c4-2-1-3-7(5)6;/h1-4H2;1H/p+1 |
InChI Key |
CUTCKPATBZBDOO-UHFFFAOYSA-O |
Canonical SMILES |
C(CN)C[P+](=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.